REACTION_CXSMILES
|
[CH3:1][S:2](F)(=[O:4])=[O:3].[NH:6]([CH2:9][CH3:10])[CH2:7][CH3:8]>>[CH3:1][S:2]([N:6]([CH2:9][CH3:10])[CH2:7][CH3:8])(=[O:4])=[O:3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |